tert-Butyl 3-(butylamino)-2-methylpropanoate
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Overview
Description
tert-Butyl 3-(butylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a butylamino group, and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(butylamino)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-(butylamino)-2-methylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl chloroformate as a reagent. In this approach, 3-(butylamino)-2-methylpropanoic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the butylamino group to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and efficient method for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(butylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 3-(butylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(butylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The butylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)-2-methylpropanoate
- tert-Butyl 3-(ethylamino)-2-methylpropanoate
- tert-Butyl 3-(propylamino)-2-methylpropanoate
Uniqueness
tert-Butyl 3-(butylamino)-2-methylpropanoate is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(butylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-6-7-8-13-9-10(2)11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILYGCJJBFUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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